1,3-dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
1,3-Dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with the molecular formula C20H15BrN4O3.
Preparation Methods
The synthesis of 1,3-dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multiple steps. One common method starts with the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to form its 5-nitro derivative. This is followed by alkylation with benzyl bromide to introduce the dibenzyl groups . The bromination step is then carried out to introduce the bromine atom at the 6-position . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3-Dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen, palladium on carbon, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antimicrobial, and cytotoxic agent.
Biology: It is used in research related to enzyme inhibition and receptor binding studies.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be compared with other imidazo[4,5-b]pyridine derivatives such as:
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Similar structure but with a chlorine atom instead of bromine.
1,3-Dimethyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Similar structure but with methyl groups instead of benzyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C20H15BrN4O3 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1,3-dibenzyl-6-bromo-5-nitroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C20H15BrN4O3/c21-16-11-17-19(22-18(16)25(27)28)24(13-15-9-5-2-6-10-15)20(26)23(17)12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI Key |
DWWINHHJKWPACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(N=C3N(C2=O)CC4=CC=CC=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
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